molecular formula C50H71NO4PPdS+ B12309873 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B12309873
M. Wt: 919.6 g/mol
InChI Key: LRMKRTFHVFDHRY-UHFFFAOYSA-O
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Description

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. The compound’s unique structure allows it to coordinate with palladium, enhancing the efficiency and selectivity of catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .

Scientific Research Applications

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium stands out due to its unique combination of steric and electronic properties, which enhance its performance in catalytic reactions. Its ability to form stable complexes with palladium makes it a valuable ligand in various synthetic applications .

Properties

Molecular Formula

C50H71NO4PPdS+

Molecular Weight

919.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

LRMKRTFHVFDHRY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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